Pyridazine-3,4-diamine
Description
Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry
The pyridazine ring is characterized by a unique set of physicochemical properties that distinguish it from other diazines like pyrimidine (B1678525) and pyrazine. nih.gov It possesses a significant dipole moment, the largest among the three diazine isomers, which influences its intermolecular interactions. nih.gov This polarity, coupled with the presence of two adjacent nitrogen atoms, imparts weak basicity and a robust capacity for hydrogen bonding. nih.gov These characteristics are crucial for molecular recognition processes, where the pyridazine scaffold can engage with biological targets through specific and strong interactions. nih.gov
The electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms in the pyridazine ring electron-deficient, making them susceptible to nucleophilic attack. scribd.comtaylorfrancis.com This reactivity has been exploited in the synthesis of a wide array of functionalized pyridazine derivatives. organic-chemistry.org Furthermore, the pyridazine core can be readily modified through various synthetic methodologies, allowing for the introduction of diverse substituents and the construction of more complex fused heterocyclic systems. researchgate.netnih.gov This synthetic versatility makes pyridazine a valuable building block in the creation of novel molecular architectures with tailored properties. chemscene.com
Pyridazine Derivatives as Privileged Structures in Drug Discovery and Chemical Biology
The unique structural and electronic features of the pyridazine scaffold have led to its recognition as a "privileged structure" in drug discovery. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of new drugs. rjptonline.orgresearchgate.net Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. rjptonline.orgsarpublication.comjocpr.com
Several marketed drugs incorporate the pyridazine moiety, highlighting its clinical relevance. For instance, minaprine (B1677143), an antidepressant, and deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), are based on a 3-aminopyridazine (B1208633) core. nih.gov The imidazo[1,2-b]pyridazine (B131497) ring system is a key structural feature of the multi-targeted tyrosine kinase inhibitor ponatinib. nih.gov The ability of the pyridazine ring to modulate physicochemical properties, improve pharmacokinetic profiles, and reduce off-target effects, such as inhibition of cytochrome P450 enzymes, further enhances its value in medicinal chemistry. nih.govblumberginstitute.org
Scope and Research Imperatives for Pyridazine-3,4-diamine and Related Diaminopyridazines
While the broader class of pyridazine derivatives has been extensively studied, specific subclasses like diaminopyridazines, and in particular this compound, represent a more focused area of research. The presence of two amino groups on the pyridazine ring introduces additional sites for chemical modification and hydrogen bonding, potentially leading to novel biological activities and material properties.
Current research imperatives for this compound and its analogs include:
Development of Efficient Synthetic Routes: While general methods for pyridazine synthesis exist, the development of high-yielding and regioselective syntheses for specifically substituted diaminopyridazines remains a key objective. organic-chemistry.orgscite.ai
Thorough Physicochemical Characterization: A comprehensive understanding of the electronic properties, crystal structure, and spectroscopic signatures of this compound is essential for predicting its reactivity and interaction with other molecules.
Exploration of Chemical Reactivity: Investigating the reactivity of the amino groups and the pyridazine ring in this compound will open avenues for the synthesis of new derivatives with diverse functionalities. rsc.org
Investigation of Biological Potential: Screening this compound and its derivatives for a range of biological activities is crucial to uncover their therapeutic potential. Docking studies can provide insights into their potential as inhibitors of enzymes like dihydrofolate reductase. jpionline.org
Applications in Materials Science: The hydrogen bonding capabilities and electronic nature of this compound suggest potential applications in the design of novel organic materials, such as those with specific optical or electronic properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423339 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-98-2 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyridazine 3,4 Diamine and Its Derivatives
Strategies for the Construction of Pyridazine (B1198779) Ring Systems Incorporating Diamine Functionality
The synthesis of the pyridazine ring is a cornerstone of creating its derivatives. Various strategies have been developed, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). wikipedia.orgchemtube3d.com
Cyclization Reactions Utilizing Heterocyclic Diamines
One effective method involves the cyclization of precursor molecules that already contain a diamine functionality. For instance, the reaction of 2-(1-amino-2-cyanoethylidene)malonic acid diethyl or dimethyl ester with 4-chlorobenzene diazonium chloride yields a hydrazo derivative. This intermediate can then be cyclized to form a pyridazinone. Subsequent reaction with malononitrile (B47326) can lead to the formation of pyridazine-3-carboxylic acid. uminho.pt
Approaches from Pyridine (B92270) Derivatives
The synthesis of pyridazine derivatives can also commence from pyridine precursors. For example, pyrido[3,4-c]pyridazines can be synthesized from pyridine derivatives through various reaction pathways. mdpi.com One of the earliest methods involved a Widman-Stoermer cinnoline (B1195905) synthesis, which is a one-pot diazotisation/cyclization of 4-propenyl-3-aminopyridines, although this method resulted in low yields. mdpi.com Another approach utilizes the Japp-Klingemann reaction with 2-chloro-3-aminopyridine. mdpi.com More complex, multi-step syntheses starting from N-protected 3-pyridone-4-acetate derivatives have also been reported to yield tetrahydropyridopyridazinone derivatives, which can be further functionalized. mdpi.com
Formation from Pyridazine Derivatives
Existing pyridazine rings can be modified to introduce diamine functionalities. A common strategy is the transformation of other functional groups on the pyridazine core. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with reagents like phosphorus oxychloride to introduce a chlorine atom, which can then be a site for further substitution reactions. nih.gov Similarly, pyridazinethiones can be synthesized and serve as precursors for further functionalization. nih.gov
Synthesis from Other Heterocyclic Precursors
The construction of the pyridazine ring is not limited to pyridine or pyridazine starting materials. Other heterocyclic systems can be transformed into pyridazines. For instance, an aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines can produce 6-aryl-pyridazin-3-amines with high regioselectivity and in high yields under neutral conditions. organic-chemistry.org Another approach involves the use of furans, where a cycloaddition reaction with short-lived phenyldiazenes, generated from phenylazosulfonates, leads to the formation of pyridazinium salts after the elimination of water. organic-chemistry.org
Functionalization and Derivatization of the Pyridazine-3,4-diamine Core
Once the this compound core is established, further modifications can be made to synthesize a variety of derivatives.
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing halogenated pyridazines. wikipedia.org The electron-deficient nature of the pyridazine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. dur.ac.uk This reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org
Halogen atoms on the pyridazine ring can be displaced by various nucleophiles, including amines, to introduce the desired diamine functionality. For example, the reaction of sodium azide (B81097) with 4-methyl-3,5,6-tribromopyridazine leads to the formation of a triazide intermediate, which can then cyclize. rsc.org The reactivity of halogens in SNAr reactions on pyridazines can be selective. For instance, in a trishalogenated pyridopyridazine (B8481360) derivative, nucleophilic substitution with nitrogen nucleophiles was observed to be selective, reacting first at position 3 and then at position 8. researchgate.net
The table below summarizes some examples of nucleophilic aromatic substitution reactions on halogenated pyridazines.
| Starting Material | Nucleophile | Product | Reference |
| 4-Methyl-3,5,6-tribromopyridazine | Sodium azide | 3,5-Diazido-4-methyl[1,5-b]tetrazolopyridazine | rsc.org |
| 3-Bromocinnoline-4-one | Copper cyanide | 3-Cyanocinnoline-4-one | mdpi.com |
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Diethyl 2-(6-chloro-3-(methoxycarbonyl)pyridazin-4-yl)malonate | researchgate.net |
| 2-Fluoro-4-chloropyridine | Sodium ethoxide | 2-Ethoxy-4-chloropyridine | dur.ac.uk |
Photocyclization Reactions in Pyridopyridazine Synthesis
Photocyclization reactions represent a powerful and elegant method for the construction of complex molecular architectures, and their application in the synthesis of pyridopyridazine systems is a notable advancement. These reactions utilize light to induce intramolecular cyclizations, often proceeding with high levels of regio- and stereocontrol.
A key example involves the 4-π-photocyclization of 1,2-dihydropyridazines. nih.gov Irradiation of these substrates can lead to the formation of bicyclic 1,2-diazetidines in high yields. nih.gov These bicyclic intermediates are versatile and can be further transformed into a variety of functionalized derivatives, including cyclobutenes and cyclobutanes. nih.gov This photochemical approach provides a concise route to novel structures that would be challenging to access through traditional thermal methods. nih.gov
Similarly, the irradiation of cyclohexa- and cyclopenta-fused pyridinium (B92312) salts in an aqueous basic medium has been shown to trigger a highly regioselective photocyclization. nih.gov This process yields tricyclic allylic alcohols as single products, demonstrating the precision of this photochemical strategy. nih.gov The resulting photoproducts serve as valuable synthons for further synthetic elaborations. nih.gov The mechanistic underpinnings of these transformations often involve the formation of valence isomers, such as azabenzvalene ions, which can be trapped by nucleophiles present in the reaction medium. researchgate.net
Cycloaddition and Deprotection/Oxidation Sequences
The synthesis of the parent pyrido[3,4-c]pyridazine (B3354903) has been achieved through a [4+2] cycloaddition reaction between 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) and a suitable dienophile, followed by a sequence of deprotection and oxidation steps. mdpi.com Although effective in establishing the core heterocyclic framework, this particular strategy can be limited by low yields in the initial cycloaddition step, potentially due to polymerization of the starting materials. mdpi.com
Another approach starts from an N-protected 3-pyridone-4-acetate derivative. mdpi.com Condensation with hydrazine followed by oxidation with bromine in acetic acid furnishes a tetrahydropyridopyridazinone. mdpi.com This sequence highlights the utility of building the pyridazine ring onto a pre-existing pyridine scaffold.
Palladium-Catalyzed Coupling Reactions for Substitution
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netlibretexts.org These methods are particularly valuable for the functionalization of the pyridazine core, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. libretexts.orgnih.gov Halogenated pyridazines can be coupled with various aryl- and heteroarylboronic acids to introduce diverse substituents. nih.gov Notably, these reactions can often be performed without the need to protect sensitive functional groups like primary amines, streamlining the synthetic process. nih.govsigmaaldrich.com This has enabled the synthesis of highly substituted bipyridines and pyrazinopyridines. nih.gov The development of robust catalytic systems, sometimes employing specialized ligands or nanoparticle-based catalysts, has further expanded the scope and applicability of these reactions, even allowing for catalysis at very low, parts-per-million levels of palladium. youtube.com
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Halogenated Pyridazine, Arylboronic Acid | Palladium Catalyst, Base | Aryl-substituted Pyridazine | nih.gov |
| Suzuki-Miyaura Coupling | 2-Amino-5-bromopyrazine, 2,5-Dimethoxy-1,4-benzenediboronic acid | Palladium Catalyst, Base | Substituted Pyrazinopyridine | nih.gov |
Novel Synthetic Routes for this compound Analogs
The quest for new and improved methods for the synthesis of this compound analogs has led to the exploration of innovative and efficient synthetic strategies.
Utilizing 1,4-Diketones and Hydrazine
A foundational and widely utilized method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. wikipedia.orgchemtube3d.com This approach is versatile, as the nature of the substituents on the final pyridazine ring is determined by the specific 1,4-diketone used as the starting material. liberty.edu The initial reaction typically forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine. chemtube3d.com This oxidation step is crucial to avoid issues with the stability of a cis-double bond within the ring system. chemtube3d.com
Synthesis through Reaction with Selenium Dioxide
A novel approach to functionalized pyridazine analogs involves the reaction of ortho-diaminoheterocycles with selenium dioxide. For instance, the treatment of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide leads to the formation of 7-bromo- nih.govwikipedia.orgCurrent time information in Bangalore, IN.selenadiazolo[3,4-d]pyridazin-4(5H)-one. mdpi.com This reaction proceeds through the initial formation of a 4,7-dibromo- nih.govwikipedia.orgCurrent time information in Bangalore, IN.selenadiazolo[3,4-d]pyridazine intermediate, which then undergoes hydrolysis to yield the final product. mdpi.com This method provides access to a new heterocyclic system with potential for further functionalization and applications in materials science. mdpi.com Similarly, 3,4-diamino-1,2,5-selenadiazole can be reacted with 1,2-diketones in a Koerner-Hinsberg reaction to produce nih.govwikipedia.orgCurrent time information in Bangalore, IN.selenadiazolo[3,4-b]pyrazines. st-andrews.ac.uk
| Starting Material | Reagent | Product | Ref. |
| 3,6-Dibromopyridazine-4,5-diamine | Selenium Dioxide | 7-Bromo- nih.govwikipedia.orgCurrent time information in Bangalore, IN.selenadiazolo[3,4-d]pyridazin-4(5H)-one | mdpi.com |
| 3,4-Diamino-1,2,5-selenadiazole | Glyoxal | nih.govwikipedia.orgCurrent time information in Bangalore, IN.Selenadiazolo[3,4-b]pyrazine | st-andrews.ac.uk |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials, offer a highly efficient pathway to complex molecules. nih.gov These reactions are characterized by their high atom economy and step efficiency. nih.govacsgcipr.org Various MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Gewald reaction, have been adapted for the synthesis of heterocyclic compounds. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are being applied to the synthesis of various pyridazine and pyridine derivatives. acsgcipr.orgnih.gov For example, a Diaza-Wittig reaction has been employed as a key step in a strategy to synthesize novel fused pyridazines from 1,3-diketones. nih.gov
Advancements in the Synthesis of this compound and Its Derivatives
While the field of heterocyclic chemistry has seen extensive research into the synthesis of pyridazine-based compounds due to their significant biological and medicinal properties, specific methodologies focusing on the regioselectivity and stereoselectivity in the synthesis of this compound are not extensively detailed in currently available literature.
General strategies for creating substituted pyridazines often involve controlling the regiochemistry of reactions on the pyridazine ring or its precursors. For instance, methods like the inverse electron-demand aza-Diels–Alder reaction have been shown to be highly regioselective in producing mono-aminopyridazines, such as 6-aryl-pyridazin-3-amines. google.comorganic-chemistry.org In these reactions, factors like temperature and the steric hindrance of reactants play a crucial role in directing the outcome of the cycloaddition. google.com
Similarly, regioselective outcomes are a key consideration in the functionalization of existing pyridazine or fused pyridopyridazine systems. mdpi.comresearchgate.net For example, nucleophilic substitutions on di- or tri-halogenated pyridopyridazines can proceed with a high degree of regioselectivity, allowing for the stepwise introduction of different functional groups at specific positions. mdpi.comresearchgate.net
However, detailed research findings, including specific reaction conditions, catalysts, and yields that would allow for a thorough analysis and the creation of data tables concerning the direct regioselective or stereoselective synthesis of the this compound scaffold, are not sufficiently present in the reviewed sources. Stereoselectivity, which is crucial when chiral centers are present, is a topic of broad importance in chemical synthesis but specific studies addressing this aspect for this compound are not readily found. ethz.chyoutube.com
Further research is required to specifically elucidate and document the regioselective and stereoselective pathways for the synthesis of this compound. Such studies would be invaluable for the controlled and efficient production of this compound and its derivatives for potential applications in medicinal chemistry and materials science.
Analytical and Spectroscopic Characterization Techniques in Pyridazine 3,4 Diamine Research
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyridazine-3,4-diamine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectra of pyridazine (B1198779) derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring and the electronic effects of the substituents. For instance, in a series of 3-acylpyrido[1,2-a]pyrimidinium salts, which share a related heterocyclic core, unequivocal assignment of all proton resonances was achieved using two-dimensional ¹H,¹H-COSY experiments. nih.gov These experiments reveal the coupling between adjacent protons, aiding in the assignment of their positions on the ring. The chemical shifts for protons on the pyridazine ring typically appear in the aromatic region of the spectrum. nih.gov
Table 1: Representative NMR Data for Pyridazine Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| Pyridazine | ¹H | 9.21 (H-3, H-6), 7.51 (H-4, H-5) | CDCl₃ | chemicalbook.com |
| Pyridazine | ¹³C | 150.9 (C-3, C-6), 126.7 (C-4, C-5) | CDCl₃ | chemicalbook.com |
| Pyridazino[3',4':5,6] nih.govchemicalbook.comliberty.edutriazino[3,4-b] chemicalbook.comliberty.edunih.govthiadiazine derivative | ¹H | 5.91 (s, 1H, pyridazine CH) | DMSO-d₆ | nih.gov |
| Pyridazino[3',4':5,6] nih.govchemicalbook.comliberty.edutriazino[3,4-b] chemicalbook.comliberty.edunih.govthiadiazine derivative | ¹³C | 102.0 (pyridazine C) | DMSO-d₆ | nih.gov |
This table presents illustrative data and may not correspond to this compound itself due to a lack of specific literature data for this exact compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.
The presence of the amino groups (NH₂) in this compound is expected to give rise to N-H stretching vibrations, typically in the region of 3500-3300 cm⁻¹. For example, in a study of fused pyridazino[3',4':5,6] nih.govchemicalbook.comliberty.edutriazino[3,4-b] chemicalbook.comliberty.edunih.govthiadiazine derivatives, the IR spectra showed absorption bands for NH₂ groups in the range of 3354–3213 cm⁻¹. nih.gov Similarly, the IR spectrum of a pyridazine derivative revealed an NH₂ absorption band at 3355 cm⁻¹. nih.gov
The aromatic C=N and C=C stretching vibrations within the pyridazine ring typically appear in the 1650-1400 cm⁻¹ region. For instance, the C=N amide bond in a pyridazino derivative was observed at 1619 cm⁻¹. nih.gov In another example, the aromatic ring of a phenyl-pyridazine was observed as a double peak around 1596 cm⁻¹. liberty.edu The presence of other functional groups, such as a cyano (C≡N) group, can also be readily identified by a sharp absorption band around 2222 cm⁻¹. nih.govnih.gov
Table 2: Characteristic FT-IR Absorption Bands for Pyridazine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| N-H (Amine) | 3355 | Stretching vibration of the amino group. | nih.gov |
| N-H (Amine) | 3354–3213 | Stretching vibrations of NH₂ and NH groups. | nih.gov |
| C=N (Amide) | 1619 | Stretching vibration of the carbon-nitrogen double bond in an amide. | nih.gov |
| C=C (Aromatic) | ~1596 | Stretching vibration of the carbon-carbon double bonds in the aromatic ring. | liberty.edu |
| C≡N (Cyano) | 2222 | Stretching vibration of the carbon-nitrogen triple bond. | nih.gov |
This table presents illustrative data from various pyridazine derivatives.
Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.
ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, typically observing the protonated molecule [M+H]⁺. This provides a direct measurement of the molecular weight. For instance, in the characterization of various pyrazole (B372694) derivatives, which are structurally related to pyridazines, ESI-HRMS was used to determine the exact mass of the protonated molecules, confirming their elemental composition with high accuracy. rsc.org
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of pyridazine derivatives often involves cleavage of the ring or loss of substituents, and the resulting fragment ions can help to piece together the structure of the parent molecule. scilit.com For example, the mass spectra of some pyridazines and pyrido-pyridazines have been investigated to propose characteristic fragmentation patterns. scilit.com
Table 3: Mass Spectrometry Data for Pyridazine-Related Compounds
| Compound Type | Ionization Method | Observed Ion (m/z) | Analysis | Reference |
|---|---|---|---|---|
| Pyrazole derivative | ESI-HRMS | 251.1198 [M+H]⁺ | Confirmed calculated mass of 251.1179 for C₁₆H₁₅N₂O. | rsc.org |
| Pyridazino derivative | MS | 330 (M⁺) | Molecular ion peak observed at m/z 330. | nih.gov |
| Proton Pump Inhibitor (related heterocycle) | ESI-TOF/HRMS | 368.1098 [M+H]⁺ | High-resolution mass measurement of omeprazole (B731) sodium. | nih.gov |
This table provides examples of mass spectrometry data for related heterocyclic compounds.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance.
In the synthesis of new pyridazine derivatives, elemental analysis is routinely performed to confirm that the synthesized compound has the expected elemental composition. nih.gov The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the compound. For example, in the synthesis of a pyridazine derivative with the formula C₁₆H₁₂Cl₂N₄, the calculated percentages were C, 58.02%; H, 3.65%; N, 16.92%, and the found values were C, 57.83%; H, 3.39%; N, 16.59%, which are in good agreement. nih.gov Similarly, for a furo[3,4-d]pyridazin-1(2H)-one derivative (C₈H₈N₂O₂), the calculated values were C, 58.23%; H, 4.84%; N, 16.94%, and the found values were C, 58.53%; H, 4.91%; N, 17.06%. mdpi.com
Table 4: Example of Elemental Analysis Data for a Pyridazine Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₆H₁₂Cl₂N₄ | C | 58.02 | 57.83 | nih.gov |
| H | 3.65 | 3.39 | nih.gov | |
| N | 16.92 | 16.59 | nih.gov | |
| C₈H₈N₂O₂ | C | 58.23 | 58.53 | mdpi.com |
| H | 4.84 | 4.91 | mdpi.com | |
| N | 16.94 | 17.06 | mdpi.com |
X-ray Crystallography for Unambiguous Structural Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For pyridazine derivatives, single-crystal X-ray diffraction analysis has been used to definitively establish their structures. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined, confirming the connectivity of the atoms and the planarity of the pyridazine ring. growingscience.comgrowingscience.com The analysis also revealed details about intermolecular interactions, such as hydrogen bonding, which are important for understanding the solid-state packing of the molecules. growingscience.com In another instance, the structure of a pyridine-fused pyridopyridazine (B8481360) salt was proven unambiguously by single-crystal X-ray crystallographic analysis. mdpi.com The ability of the pyridazine ring to participate in robust, dual hydrogen-bonding is a key feature that can be visualized and quantified through X-ray crystallography. nih.gov
Table 5: Selected Crystallographic Data for a Pyridazine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | growingscience.com |
| Crystal System | Monoclinic | growingscience.com |
| Space Group | P2₁/c | growingscience.com |
| a (Å) | 3.817(3) | growingscience.com |
| b (Å) | 13.533(10) | growingscience.com |
| c (Å) | 19.607(15) | growingscience.com |
| β (°) | 93.401(10) | growingscience.com |
| Z | 4 | growingscience.com |
Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related structure.
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound and its derivatives, the absorption spectra are characterized by transitions involving the π electrons of the aromatic ring and non-bonding electrons on the nitrogen and amine groups.
The pyridazine ring itself is a chromophore that absorbs in the UV region. libretexts.org The electronic transitions in pyridazine and other diazines can be complex, often involving π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are of lower intensity and occur at longer wavelengths. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the pyridazine ring. For example, the effect of substituents at the 4-position on the ultraviolet absorption spectrum of 3,6-dichloropyridazine (B152260) has been studied. nih.gov The inherent polarity and π-stacking capabilities of the pyridazine ring contribute to its unique electronic properties. nih.gov
Table 6: Electronic Transitions in Aromatic Heterocycles
| Transition Type | Description | Wavelength Region |
|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. | Typically in the UV region for aromatic systems. libretexts.org |
| n → π* | Promotion of a non-bonding electron (e.g., from a nitrogen lone pair) to a π* anti-bonding orbital. | Often at longer wavelengths than π → π* transitions. uzh.ch |
This table provides a general overview of electronic transitions relevant to this compound.
Theoretical and Computational Investigations of Pyridazine 3,4 Diamine Scaffolds
Molecular Docking Studies for Ligand-Target Interactions
Binding Affinity Prediction and Interaction Analysis
Computational docking studies are instrumental in predicting the binding affinity and analyzing the interaction patterns of pyridazine (B1198779) scaffolds with various protein targets. Although specific studies focusing solely on pyridazine-3,4-diamine are not extensively documented in publicly available research, analyses of its derivatives provide significant insights into the binding characteristics of the core structure.
The pyridazine nucleus is noted for its ability to engage in dual hydrogen-bonding interactions with target proteins, which can be a crucial factor in molecular recognition and binding affinity. nih.gov The planar geometry of the pyridazine ring also facilitates π-π stacking interactions with aromatic residues in a protein's binding pocket, further contributing to the stability of the ligand-protein complex. rsc.org
In studies on various pyridazine derivatives, molecular docking has been employed to elucidate binding modes. For instance, in the design of novel anticancer agents, docking studies of 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway revealed key interactions within the enzyme's active site. acs.org Similarly, computational analysis of pyridazinone derivatives as antibacterial agents involved docking against bacterial proteins to understand their binding properties. mdpi.com These studies, while not on this compound itself, underscore the utility of the pyridazine core in establishing critical interactions for biological activity.
Table 1: Predicted Interactions for Pyridazine Derivatives from Computational Studies
| Derivative Class | Target Protein | Predicted Interactions |
| 3,6-disubstituted pyridazines | JNK1 | Hydrogen bonding, π-π stacking |
| Pyridazinone derivatives | Bacterial proteins (e.g., S. aureus, P. aeruginosa) | Hydrogen bonding, Hydrophobic interactions |
| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | Favorable interactions within binding sites |
This table is a summary of findings from studies on various pyridazine derivatives and is intended to be illustrative of the potential interactions of the pyridazine scaffold.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. This computational technique is increasingly used to validate the results of molecular docking and to gain a deeper understanding of the binding event.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This predictive tool is valuable in drug design for optimizing lead compounds and predicting the activity of novel molecules.
Both 2D-QSAR and 3D-QSAR models have been developed for various series of pyridazine derivatives. googleapis.comnih.gov For example, a recent study on pyridazine derivatives targeting Alzheimer's disease utilized 2D-QSAR modeling to investigate the structural requirements for inhibiting acetylcholinesterase and amyloid-beta aggregation. nih.gov The models are built using a training set of compounds with known activities and then validated to ensure their predictive power. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with biological activity, thereby guiding the design of more potent pyridazine-based therapeutic agents. A patent related to compounds for Huntington's disease also makes reference to the application of 3D-QSAR in drug design. google.com
Biological Activities and Pharmacological Potential of Pyridazine 3,4 Diamine Derivatives
Antimicrobial Efficacy
Pyridazine-3,4-diamine derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity
The antibacterial potential of pyridazine (B1198779) derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
For instance, a study on novel pyridazine derivatives revealed that some compounds showed considerable activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically, the hydrazone derivative 15(d) was identified as having the highest biological activity among the tested compounds. nih.gov Another study reported that newly synthesized pyridazine derivatives displayed significant antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica) bacteria. researchgate.net
Furthermore, research into pyrrolopyridazine derivatives indicated that saturated and partially saturated compounds generally exhibit stronger activity than their aromatic counterparts. nih.gov Saturated derivatives were found to be more active against Pseudomonas aeruginosa, while partially saturated ones were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov
Table 1: Antibacterial Activity of Selected Pyridazine Derivatives
| Compound/Derivative Type | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|
| Hydrazone derivative 15(d) | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity in the series. | nih.gov |
| General Pyridazine Derivatives | Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, Yersinia enterocolitica | Significant antibacterial activity. | researchgate.net |
| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa | More active than aromatic derivatives. | nih.gov |
| Partially Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | More active than aromatic derivatives. | nih.gov |
| N3, N6-diphenylpyridazine-3,6-diamine derivatives | Various bacteria | Moderate-to-good antimicrobial activity, with compound AJ27 being the most active. | jpionline.org |
Antifungal Activity
In addition to their antibacterial properties, certain pyridazine derivatives have shown promise as antifungal agents. Several studies have screened these compounds against various fungal species, often alongside bacterial assays.
New pyrazolo[3,4-d]pyridazin derivatives have been tested for their antimicrobial activities against fungi, with compounds 7e and 7f demonstrating the highest activities, with minimum inhibitory concentrations (MICs) ranging from 0.31 to <0.0024 mg/ml. nih.gov Similarly, another study highlighted the antifungal potential of pyridazine derivatives, noting that saturated pyrrolopyridazines were particularly active against Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Pyridazine Derivatives
| Compound/Derivative Type | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazin derivatives (7e, 7f) | Various fungi | MIC values of 0.31 to <0.0024 mg/ml. | nih.gov |
| Saturated Pyrrolopyridazines | Candida albicans | Stronger activity than aromatic derivatives. | nih.gov |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyridazine derivatives have emerged as a promising class of compounds in this regard.
A series of eighteen novel pyridazine derivatives were synthesized and evaluated for their in vitro antituberculosis activity, with three compounds showing moderate activity against Mycobacterium tuberculosis. nih.gov In another study, two series of pyridazinone derivatives were assessed, and compound 25, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, was identified as a lead compound with good antitubercular activity. researchgate.net Four other compounds (21, 22, 29, & 33) also showed significant antitubercular action. researchgate.net
Table 3: Antitubercular Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Target | Observed Activity | Reference |
|---|---|---|---|
| Unspecified Pyridazine Derivatives (3 compounds) | Mycobacterium tuberculosis | Moderate activity. | nih.gov |
| 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (Compound 25) | Mycobacterium tuberculosis H37Rv | Good antitubercular activity. | researchgate.net |
| Compounds 21, 22, 29, & 33 | Mycobacterium tuberculosis H37Rv | Significant antitubercular action. | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., Dihydrofolate Reductase Inhibition)
One of the key mechanisms through which pyridazine derivatives exert their antimicrobial effects is through the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), crucial enzymes in the folate biosynthesis pathway, have been identified as targets for these compounds.
Research has focused on designing pyridazine analogs as DHFR inhibitors. jpionline.orgnih.gov A study on N3, N6-diphenylpyridazine-3,6-diamine derivatives showed that these compounds could act as DHFR inhibitors, with docking studies revealing binding energies ranging from -5.12 to -8.97 kcal/mole. jpionline.org Another study on thiazolo[4,5-d]pyridazine (B3050600) analogues identified them as a new class of DHFR inhibitors, with compound 26 being the most active inhibitor with an IC50 of 0.06µM. nih.gov
Furthermore, pyrimido[4,5-c]pyridazine (B13102040) derivatives have been designed as inhibitors of DHPS, another key enzyme in the folate pathway. nih.gov
Anticancer and Antitumor Properties
The pyridazine scaffold is considered a "privileged structure" in the development of anticancer agents due to its ability to be incorporated into molecules that target various cancer-related pathways. researchgate.netnih.gov
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Pyridazine derivatives have been extensively investigated as inhibitors of various kinases.
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overactivated in tumorigenesis. nih.gov Novel 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives have been developed as potent and selective c-Met tyrosine kinase inhibitors. nih.gov Pyridazinone 19, in particular, demonstrated high selectivity and significant antitumor activity. nih.gov Additionally, triazolo[4,3-b]pyridazine derivatives have been synthesized as dual c-Met/Pim-1 inhibitors, with compound 4g showing potent inhibitory activity against both enzymes. rsc.org
TRK Inhibition: Tropomyosin receptor kinases (TRKs) are another family of receptor tyrosine kinases implicated in cancer. nih.gov While direct this compound derivatives as TRK inhibitors were not prominently featured in the search results, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have potent inhibitory activities against TRKA. nih.govrsc.org
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and anticancer therapies. Pyridazine-based compounds have been designed as p38 MAP kinase inhibitors. nih.govnih.gov For example, 2-arylpyridazin-3-ones have been used as templates for designing potent p38 inhibitors. nih.gov
HPK1 Inhibition: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. nih.govnih.gov Novel pyrazolopyridine derivatives have been discovered as selective inhibitors of HPK1, with compound 16 showing promising enzymatic and cellular potency. nih.govnih.gov
Tyrosine Kinase Inhibition (General): Beyond specific kinases, pyridazine derivatives have shown broad potential as tyrosine kinase inhibitors. researchgate.net For instance, certain pyridazine-containing compounds targeting VEGFR kinase have shown cytotoxic activity comparable to the reference drug imatinib. researchgate.net
Table 4: Kinase Inhibition by Pyridazine Derivatives
| Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met | Pyridazinone 19 is a highly selective and potent inhibitor. | nih.gov |
| Triazolo[4,3-b]pyridazines | c-Met/Pim-1 | Compound 4g is a potent dual inhibitor. | rsc.org |
| Pyrazolo[3,4-b]pyridines | TRKA | Compound C03 showed an IC50 value of 56 nM. | nih.govrsc.org |
| 2-arylpyridazin-3-ones | p38 MAP Kinase | Potent inhibitors were developed based on this template. | nih.gov |
| Pyrazolopyridines | HPK1 | Compound 16 showed promising enzymatic and cellular potency. | nih.govnih.gov |
| Pyridazine-containing compounds | VEGFR | Cytotoxic activity comparable to imatinib. | researchgate.net |
Cell Proliferation Inhibition
Pyridazinone derivatives, which are structurally related to pyridazine-3,4-diamines, have been a focus of research for their potential as anticancer agents through the inhibition of cell proliferation.
A series of 2,6-disubstituted pyridazinone derivatives were assessed for their ability to inhibit the c-Met enzyme, a receptor tyrosine kinase often implicated in cancer progression. nih.gov Through computer-aided drug design, a quinoline-pyridazinone compound, designated 8a, was synthesized. nih.gov This compound, featuring a hydrophobic 6-indolyl pyridazinone and quinoline (B57606) moieties along with a hydrophilic morpholine (B109124) group, demonstrated potent and selective inhibition of c-Met. nih.gov It exhibited a high enzyme inhibition IC50 value of 4.2 nM and a significant inhibition of EBC-1 cell proliferation with an IC50 value of 17 nM. nih.gov
Furthermore, new 4-aminopyrazolo[3,4-d]pyrimidines, which share a similar bicyclic core with some pyridazine derivatives, have shown antiproliferative activity against A431 cells. nih.gov These compounds were also found to inhibit Src phosphorylation and induce apoptosis, with one derivative, 2h, being a more potent inhibitor of Src phosphorylation than the reference compound PP2. nih.gov
Table 1: Cell Proliferation Inhibition by Pyridazine Derivatives
| Compound | Target | Activity | Cell Line |
|---|---|---|---|
| Quinoline-pyridazinone 8a | c-Met | IC50: 17 nM | EBC-1 |
| 4-aminopyrazolo[3,4-d]pyrimidine 2h | Src phosphorylation | Inhibitor | A431 |
Antiviral Activities (e.g., Zika Virus, Human Rhinovirus)
The antiviral potential of pyridazine derivatives has been explored against several viruses, including the Zika virus and human rhinovirus.
Researchers have investigated pyrazolo[3,4-d]pyridazine-7-one derivatives as potential inhibitors of the Zika virus (ZIKV). nih.govacs.org In one study, sixteen compounds were synthesized and screened for their ability to interfere with ZIKV infection in a cell-based assay. nih.gov Five of these compounds demonstrated significant ZIKV inhibition, with one compound, 9b, showing the most promising activity with a selectivity index of 22.4. nih.gov Molecular docking studies suggested that compound 9b acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. nih.gov Further exploration of a 1H-pyrazolo[3,4-d]pyrimidine scaffold led to the identification of compounds with low micromolar anti-ZIKV activity and relatively low cytotoxicity. nih.govumn.edumdpi.com
With regard to human rhinovirus (HRV), the cause of the common cold, pyridazine analogues have been a subject of interest. nih.gov Pirodavir (B1678457), a pyridazine derivative, showed broad-spectrum activity against rhinoviruses. nih.gov Although clinical trials with intranasal pirodavir for natural common colds did not show a clinical benefit, likely due to poor water solubility, research into similar capsid-binding inhibitors continues. nih.gov Novel 7-amino-3-phenyl-2-methyl-pyrazolopyrimidine derivatives have also been identified as inhibitors of human rhinovirus replication. researchgate.net
Central Nervous System (CNS) Activity
This compound derivatives have shown a range of activities within the central nervous system, including interactions with key neurotransmitter receptors.
Derivatives of 4,5-dihydropyridazin-3-one have been identified as antagonists and inverse agonists of the histamine (B1213489) H3 receptor (H3R). nih.govresearchgate.net Modification of this scaffold led to the development of a lead candidate, 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one 22, which demonstrated potent in vivo functional H3R antagonism and wake-promoting activity in animal models. nih.gov Further research on amine-constrained pyridazinone analogs of a potent H3R antagonist, pyridazinone 1, led to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides with potential for improved pharmacokinetic profiles. nih.gov The H3R is a presynaptic receptor that regulates the release of several neurotransmitters, making it a target for treating various neurological and psychiatric disorders. mdpi.com
Certain arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to be selective antagonists at the GABAA receptor site. nih.gov Structure-activity relationship studies revealed that compounds SR 42641 and SR 95531 exhibited high affinity for the GABAA receptor. nih.gov These compounds were found to be competitive antagonists at the high-affinity GABA binding site. nih.gov In vivo studies confirmed that SR 42641 and SR 95531 are potent and reversible GABAA antagonists. nih.gov The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation can have significant effects on neuronal excitability. mdpi.com
Table 2: GABA A Receptor Activity of Pyridazine Derivatives
| Compound | Activity | Binding Site |
|---|---|---|
| SR 95531 | Antagonist (Ki: 0.15 µM) | GABA A Receptor |
| SR 42641 | Antagonist (Ki: 0.28 µM) | GABA A Receptor |
The potential for nootropic, or cognitive-enhancing, activity is linked to the modulation of CNS receptors. While direct studies on the nootropic activity of this compound itself are not extensively detailed in the provided context, the activity of related derivatives at the histamine H3 receptor suggests potential in this area. nih.gov H3 receptor antagonists are known to enhance wakefulness and cognitive performance. nih.gov
The antidepressant potential of 3-aminopyridazine (B1208633) derivatives has been investigated. nih.gov Minaprine (B1677143), a 3-aminopyridazine derivative, has shown activity in animal models of depression. nih.gov Structure-activity relationship studies of 47 analogues of minaprine indicated that it is possible to separate the dopaminergic and serotonergic activities of these compounds. nih.gov The serotonergic activity was mainly associated with the substituent at the 4-position of the pyridazine ring, while dopaminergic activity was linked to the aryl group at the 6-position. nih.gov More recent research has also explored pyridazinone derivatives as inhibitors of monoamine oxidases (MAOs), enzymes that are targets for antidepressant drugs. mdpi.com
Anticonvulsant Properties
Several derivatives of pyridazine have been synthesized and evaluated for their potential to manage epileptic seizures. Research has focused on modifying the pyridazine core to enhance its anticonvulsant efficacy.
A study involving a series of 3-substituted pyridazines and fused ring systems like imidazo- and triazolopyridazines identified several compounds with significant activity against maximal electroshock-induced seizures in mice. nih.gov Notably, 3-ureidopyridazine and certain triazolopyridazines demonstrated potent oral activity, with ED50 values ranging from 6.2 to 22.0 mg/kg. nih.gov One of the most promising compounds, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, was found to be effective not only in the maximal electroshock test but also in preventing seizures induced by pentylenetetrazole and strychnine. nih.gov Further investigation into its mechanism suggests that its anticonvulsant effects may be mediated through the modulation of glycinergic and GABAergic neurotransmission. nih.gov Molecular modeling studies have also indicated structural similarities between this compound and the established antiepileptic drug lamotrigine. nih.gov
Other research has explored different structural modifications, such as the synthesis of 1-(2-pyridinyl)-pyrrolidine-2,5-diones, with various substituents at the 3-position of the succinimide (B58015) ring, in a search for new anti-seizure agents. ptfarm.pl Similarly, hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core have been synthesized and tested, with some showing activity in maximal electroshock, subcutaneous pentylenetetrazole, and 6-Hz seizure models. nih.gov
Table 1: Anticonvulsant Activity of Selected Pyridazine Derivatives
| Compound | Test Model | ED50 (mg/kg, oral) |
|---|---|---|
| 3-ureidopyridazine (7) | Maximal Electroshock | 6.2 - 22.0 |
| Triazolopyridazine (16) | Maximal Electroshock | 6.2 - 22.0 |
| Triazolopyridazine (18) | Maximal Electroshock | 6.2 - 22.0 |
| Triazolopyridazine (21) | Maximal Electroshock | 6.2 - 22.0 |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Maximal Electroshock | 6.2 - 22.0 |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Pentylenetetrazole-induced seizures | 76 |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Strychnine-induced tonic extensor seizures | 34.5 |
Data sourced from a study on new benzylpyridazine derivatives. nih.gov
Cardiovascular System Modulators
This compound derivatives have shown significant promise as modulators of the cardiovascular system, primarily through their antihypertensive and diuretic effects.
The quest for novel antihypertensive agents has led to the synthesis and evaluation of numerous pyridazine derivatives. One approach involved the synthesis of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. researchgate.net Screening of these compounds using a non-invasive tail-cuff method identified two compounds, 4e and 4i, as having noteworthy antihypertensive activity. researchgate.net
Another line of research focused on the synthesis of novel pyridazinones with the aim of inhibiting the angiotensin-converting enzyme (ACE). orientjchem.org One such compound demonstrated an IC50 value of 5.78 μg/mL in an in vitro ACE inhibition assay, although this was less potent than the standard drug, lisinopril (B193118) (IC50 of 0.85 μg/mL). orientjchem.org
Furthermore, the introduction of various heterocyclic rings at the 6-position of the pyridazine nucleus has been explored. nih.gov Specifically, 6-imidazol-1-yl derivatives were found to be particularly active. nih.gov One compound, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, exhibited 4.9 times the antihypertensive activity of the established drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov
Certain pyridazine derivatives have been investigated for their diuretic effects, often in conjunction with their antihypertensive properties. For instance, a study on 3-hydrazino-5,6-dihydrobenzo[h]cinnolines, which are pyridazine derivatives, reported on their synthesis and evaluation for both hypotensive and diuretic activities. nih.gov Similarly, a group of amido derivatives of 3,4-dihydro-3-methyl-1,2,4-benzotriazin-3-yl acetic acid and its pyrido analogues were tested and found to possess diuretic activity alongside anti-inflammatory and antihypertensive effects. nih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of pyridazine derivatives has been an active area of research. A library of pyridazinones and structurally related compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified 48 compounds with anti-inflammatory properties. Interestingly, while 34 of these were also N-formyl peptide receptor (FPR) agonists, 14 were not, suggesting that their anti-inflammatory action may occur through different signaling pathways. mdpi.com
The most potent of these inhibitors were further tested for their effect on LPS-induced production of interleukin 6 (IL-6). mdpi.com With the exception of one compound, all tested derivatives were active in inhibiting IL-6 production. mdpi.com Compound 71 was identified as having the highest activity with an IC50 of 2.0 µM. mdpi.com Other studies have also highlighted the anti-inflammatory potential of pyridazinone derivatives, some of which are thought to act as phosphodiesterase type 4 (PDE4) inhibitors or dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. mdpi.com
Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound | Inhibition of LPS-induced NF-κB activity (IC50, µM) | Inhibition of LPS-induced IL-6 production (IC50, µM) |
|---|---|---|
| 71 | - | 2.0 |
| 84 | - | 30.7 |
Data represents the most potent inhibitors from a screening of pyridazinone derivatives. mdpi.com
Anti-diabetic Activity (e.g., Dipeptidyl Peptidase-IV Enzyme Inhibition)
The inhibition of dipeptidyl peptidase-IV (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes. pensoft.netnih.govnih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov Several heterocyclic compounds, including pyridazine derivatives, have been investigated as potential DPP-4 inhibitors. mdpi.com
Pyrido[3,4-c]pyridazine (B3354903) derivatives have been identified as inhibitors of the DPP-4 enzyme. mdpi.com In a broader context of developing novel DPP-4 inhibitors, various in silico and in vitro studies have been conducted. For instance, a series of triazolo[5,1-c] nih.govorientjchem.orgmdpi.comtriazine derivatives were designed and synthesized, with the most promising compound showing an IC50 of 28.05 μM for DPP-4 inhibition and demonstrating in vivo anti-diabetic effects. nih.gov Another study focused on piperazine (B1678402) and pyridine (B92270) derivatives, where the most promising compound exhibited 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration and showed a reduction in serum glucose levels in animal models. pensoft.netresearchgate.net
Table 3: DPP-4 Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound Class | Compound | DPP-4 Inhibition |
|---|---|---|
| Triazolotriazine | 15q | IC50 = 28.05 µM |
| Piperazine | 8h | 27.32% inhibition at 10µmol L-1 |
Data sourced from studies on novel DPP-4 inhibitors. pensoft.netnih.govresearchgate.net
Other Biological Activities
Beyond the well-defined activities discussed above, pyridazine derivatives have been reported to possess a broad spectrum of other pharmacological properties. These include antibacterial, antifungal, anticancer, antidepressant, analgesic, and antiviral activities. scholarsresearchlibrary.comsarpublication.comresearchgate.net The versatility of the pyridazine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological profiles. scholarsresearchlibrary.com
Mechanistic Insights into Biological Action and Structure Activity Relationships
Enzyme Inhibition Kinetics and Mechanism
The principal mechanism of action of Pyridazine-3,4-diamine is not based on the inhibition of a specific enzyme in the classical sense, but rather on the blockade of ion channels. drugbank.comnih.gov However, its metabolism is mediated by an enzyme, N-acetyltransferase 2 (NAT2). drugbank.com This enzyme is responsible for the conversion of amifampridine to its inactive metabolite, 3-N-acetylamifampridine. drugbank.com
The activity of NAT2 is subject to genetic polymorphism, leading to different rates of metabolism among individuals, who can be categorized as "slow acetylators" or "fast acetylators". drugbank.comnih.gov This variation in enzyme activity can affect the systemic exposure to the drug. drugbank.com
While direct enzyme inhibition is not the primary mode of action for this compound, some of its derivatives have been investigated for their enzyme-inhibiting properties. For instance, certain pyridazine (B1198779) derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov Specifically, some pyridazinobenzylpiperidine derivatives have been found to be potent and selective inhibitors of MAO-B, with a competitive and reversible mode of inhibition. nih.gov
| Compound/Derivative | Enzyme | Inhibition Data | Mechanism |
|---|---|---|---|
| This compound (Amifampridine) | N-acetyltransferase 2 (NAT2) | Metabolized to an inactive form. drugbank.com | Not an inhibitor, but a substrate. |
| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | IC50 values in the micromolar range. nih.gov | Competitive, reversible inhibition. nih.gov |
| Nazlinin and its derivative | Pig kidney diamine oxidase (PKDO) | Non-competitive inhibition. nih.gov | Non-competitive. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of compounds based on the pyridazine scaffold is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these molecules.
Research into various pyridazine derivatives has provided insights into how different substituents on the pyridazine ring influence their biological effects. For example, in a series of p38 MAP kinase inhibitors based on a 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one and 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platforms, the nature and position of substituents were found to be critical for potent inhibition. researchgate.netnih.gov
In the context of MAO inhibitors, the type and position of substituents on a benzylpiperidine moiety attached to a pyridazinone ring significantly impacted both potency and selectivity for MAO-B. nih.gov For pyrazolo[3,4-b]pyridine derivatives acting as TRK inhibitors, modifications at different positions of the scaffold led to significant variations in their inhibitory activity. nih.gov
The core this compound structure itself is a key determinant of its activity as a potassium channel blocker. The presence and relative positions of the two amino groups are critical for its biological function.
| Scaffold | Target | Key Substituent Effects on Potency |
|---|---|---|
| Pyridazinobenzylpiperidine | MAO-B | The nature and position of substituents on the benzyl (B1604629) moiety influence inhibitory activity. nih.gov |
| Pyrazolo[3,4-b]pyridine | TRK Kinases | Substitutions on the pyrazole (B372694) and pyridine (B92270) rings modulate inhibitory potency. nih.gov |
| 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one | p38 MAP Kinase | Amino-pyrimidine and amino-piperidine substitutions at the C7 position showed good inhibition. researchgate.netnih.gov |
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For pyridazine-based compounds, several pharmacophore models have been proposed depending on their biological target.
For pyrazolo[3,4-d]pyrimidine derivatives acting as EGFR-TK inhibitors, a pharmacophore-linked approach has been used to design new hybrid molecules. frontiersin.org These models often highlight the importance of the pyrimidine (B1678525) and pyrazole nitrogen atoms for hydrogen bonding interactions within the kinase active site. The pyrazolo[3,4-b]pyridine core is considered a common fragment in kinase inhibitors, with the pyrazolo part acting as a hydrogen bond center. nih.gov
In the case of this compound, the key pharmacophoric features are the two amino groups and the pyridine ring nitrogen. These groups are believed to be crucial for the interaction with the voltage-gated potassium channel. More broadly, for heterocyclic diamidine derivatives, pharmacophore models have identified positive ionic and aromatic features as critical for their bioactivity as DNA binders. fda.gov
A general pharmacophore model for monoamine transporter inhibitors has been developed based on 3,4-disubstituted pyrrolidines, highlighting the importance of specific spatial arrangements of key chemical features for potent inhibition. nih.gov While a specific pharmacophore model for this compound as a potassium channel blocker is not explicitly detailed in the provided context, the fundamental structural elements—the di-amino substituted pyridine ring—are the evident core of its pharmacophore.
Applications of Pyridazine 3,4 Diamine Derivatives in Materials Science and Other Fields
Organic Electronic Materials
The electron-deficient nature of the pyridazine (B1198779) ring makes its derivatives suitable for various applications in organic electronics, where they can be tailored for specific photophysical and electrochemical properties.
Pyridazine derivatives have been successfully developed as fluorescent probes for detecting various analytes. For instance, donor-acceptor type molecules incorporating a pyridazine unit can exhibit sensitivity to external stimuli like acids. nih.gov One study reported a 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), which shows "turn-on" fluorescence in the presence of acid. nih.gov The protonation of the pyridazine ring leads to significant changes in emission color, from blue (406 nm) to orange-red (630 nm), allowing for the creation of a "synthetic rainbow" of emissions from a single molecule. nih.gov This property was leveraged to create a sensor film for trifluoroacetic acid (TFA) with high sensitivity and to develop a system for data encryption and decryption controlled by UV light. nih.gov
In another example, push-pull molecules containing two carbazole (B46965) donors and a pyridazine acceptor were synthesized. elsevierpure.com These compounds, namely 3,6-di(9H-carbazol-9-yl)pyridazine (CzPyr–H) and 3,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyridazine (CzPyr–OMe), were used as fluorescent probes for detecting volatile acids. elsevierpure.com The protonation of the central pyridazine unit resulted in a notable shift in the absorption band and a decrease in emission intensity. elsevierpure.com These materials also exhibited aggregation-enhanced emission (AEE) and were applied as security ink for information encryption. elsevierpure.com
| Compound Name | Application | Detected Analyte |
| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Fluorescent "turn-on" sensor, Data encryption | Trifluoroacetic acid (TFA) |
| 3,6-di(9H-carbazol-9-yl)pyridazine (CzPyr–H) | Fluorescent probe, Security ink | Volatile acids |
| 3,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyridazine (CzPyr–OMe) | Fluorescent probe, Security ink | Volatile acids |
The pyridazine moiety is an effective acceptor unit in donor-acceptor molecules designed for use in Organic Light-Emitting Diodes (OLEDs). These compounds are particularly promising for achieving thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light.
Three novel donor-acceptor molecules using pyridazine as the acceptor were synthesized and studied. frontiersin.org When pyridazine was combined with two phenoxazine (B87303) donor units (in the compound dPXZMePydz), it resulted in a high reverse intersystem crossing rate and a fast delayed emission lifetime of less than 500 nanoseconds. frontiersin.org OLEDs fabricated using dPXZMePydz as the emitter demonstrated efficient triplet harvesting via the TADF mechanism, achieving a maximum external quantum efficiency (EQEmax) of over 5.8%. frontiersin.org This highlights the potential of pyridazine-containing molecules for developing efficient and fast TADF emitters. frontiersin.org
| Compound Name | Role in OLED | Key Property | Max. EQE |
| dPXZMePydz | Emitter | Thermally Activated Delayed Fluorescence (TADF) | > 5.8% |
The pyridazine ring is a valuable heterocyclic building block for the synthesis of more complex molecules, including polymers and organic semiconductors. Its derivatives serve as precursors in the construction of larger, functional systems. For example, 3-Aminopyrazolo[3,4-d]pyridazine can be diazotized and coupled with active methylene (B1212753) compounds to create tricyclic pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. nih.gov These reactions demonstrate the utility of pyridazine derivatives in expanding chemical diversity for materials science. nih.gov
Furthermore, synthetic pathways to pyrido[3,4-c]pyridazines have been explored, highlighting their role as scaffolds in medicinal chemistry and potentially in materials science. mdpi.com The synthesis often involves the condensation of pyridinedione derivatives with other reagents, followed by cyclization and aromatization to yield the final pyridopyridazine (B8481360) structure. mdpi.com These bicyclic and polycyclic systems represent a class of nitrogen-containing heterocycles that are valuable for developing novel organic materials. mdpi.com
Anti-corrosion Additives
Pyridazine derivatives have been investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal.
A study on newly synthesized imidazolium-based ionic liquids containing a pyridazine derivative showed significant corrosion inhibition for C38 steel in a hydrochloric acid solution. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed the effectiveness of these compounds. The results indicated that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netglobalauthorid.com The adsorption of these inhibitor molecules on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net
| Inhibitor Type | Metal | Environment | Inhibition Mechanism |
| Imidazolium-based pyridazine derivatives | C38 Steel | 1M HCl | Mixed-type inhibitor, Surface adsorption |
Disperse Dyes for Textile Applications
Derivatives of pyridazine are used in the synthesis of disperse dyes, which are employed for coloring hydrophobic fibers like polyester (B1180765). These dyes are valued for their brightness and good fastness properties.
One synthetic route involves refluxing ethyl arylazoacetoacetates with 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine to yield pyrazolyl-hydrazono-pyridazine derivatives. eurjchem.com These resulting dyes were applied to polyester fabric and showed good absorption spectral characteristics and fastness properties. eurjchem.com The color strength and fastness of such dyes on polyester can be optimized by adjusting factors like the concentration of the dispersing agent and the dye itself during the dyeing process. ekb.eg Studies have shown that the color strength (K/S values) on polyester fabrics generally increases with higher dye concentrations up to a certain point. ekb.eg The fastness to washing, rubbing, and perspiration for these dyes often yields very good results. ekb.eg
| Dye Base | Application | Fabric Type | Key Findings |
| 1-(4, 5-Diphenyl-1H-pyrazolo[3, 4-c]pyridazin-3-yl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives | Disperse Dyeing | Polyester | Good absorption and fastness properties. eurjchem.com |
Agricultural Applications (e.g., Herbicides, Plant Growth Factors)
The pyridazine scaffold is present in a number of compounds developed for agricultural use, where they can act as herbicides or influence plant growth. benthamscience.comresearchgate.net
A series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal activities. nih.gov Greenhouse tests revealed that some of these compounds exhibited excellent herbicidal effects, even at low application rates. nih.gov The study concluded that having a substituted phenoxy group at the 3-position of the pyridazine ring, particularly with an electron-withdrawing group on the benzene (B151609) ring, was crucial for high herbicidal activity. nih.gov
In other studies, the biological effects of different pyridazine derivatives on wheat germination and seedling growth were examined. researchgate.net Depending on their specific chemical structure, these compounds showed a range of activities, from being toxic to exhibiting a slight stimulatory effect on the germination process. researchgate.net This indicates that the pyridazine core can be modified to create compounds with specific plant-growth-regulating properties.
| Compound Class | Application | Key Structural Feature for Activity |
| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Herbicide | Substituted phenoxy group at the 3-position of the pyridazine ring. nih.gov |
| Various pyridazine derivatives | Plant Growth Regulation | Structure-dependent toxicity or stimulation of wheat germination. researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Underexplored Pyridazine-3,4-diamine Structural Motifs
While significant research has focused on certain classes of pyridazine (B1198779) derivatives, a vast chemical space remains to be explored. Future work should prioritize the investigation of less common and novel structural motifs to unlock new biological activities and material properties. The pyrido[3,4-c]pyridazine (B3354903) scaffold, for instance, is a rare but promising chemical entity. mdpi.comdntb.gov.uaresearchgate.net A comprehensive exploration of its derivatives is warranted, as applications of this scaffold have been limited due to the small number of reported examples and often low-yield synthetic routes. mdpi.comresearchgate.net
Systematic derivatization of the this compound core is crucial. This includes the introduction of a wide array of substituents at various positions on the ring to probe structure-activity relationships (SAR) and structure-property relationships (SPR). The synthesis and characterization of tricyclic and polycyclic systems based on the this compound framework could lead to the discovery of compounds with unique three-dimensional structures and novel functionalities. mdpi.comdntb.gov.uaresearchgate.net
Integration of Novel Synthetic Methodologies (e.g., Transition Metal Catalysis, Photocatalysis, Electrocatalysis)
To access a broader range of this compound derivatives, the integration of modern synthetic methodologies is essential. While traditional methods have been valuable, they can be limited in scope and efficiency. mdpi.comresearchgate.net
Transition Metal Catalysis: Techniques like Suzuki and Buchwald-Hartwig cross-coupling reactions have been utilized for the derivatization of pyridazine scaffolds and should be more widely applied to the this compound core. mdpi.comresearchgate.net Copper-catalyzed cyclization reactions have also shown promise in the synthesis of dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org
Advanced Drug Discovery and Development Strategies
The therapeutic potential of this compound derivatives is a major driver of current research. Future efforts should focus on advanced drug discovery strategies to translate these promising compounds into clinical candidates.
The unique structural features of this compound make it an attractive scaffold for the design of targeted therapies, particularly in oncology. The nitrogen atoms of the pyridazine ring can participate in crucial hydrogen bonding interactions with protein targets. nih.gov Future research should focus on:
Kinase Inhibitors: The development of covalent inhibitors targeting specific kinases, such as fibroblast growth factor receptors (FGFRs), has shown promise with related pyrazolo[3,4-d]pyridazinone scaffolds. nih.gov This strategy can be extended to this compound derivatives to develop highly potent and selective anticancer agents.
Multi-target Ligands: In complex diseases like Alzheimer's, multi-target agents can be more effective than single-target drugs. nih.gov Pyridazine derivatives have been investigated as multifunctional agents targeting both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov Further exploration of this compound in this context is a promising avenue.
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov Future research in this area should involve:
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which this compound derivatives exert their antimicrobial effects is crucial for rational drug design and overcoming resistance.
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing antibiotics could provide a strategy to enhance efficacy and combat resistant strains.
In Silico-Driven Design and Optimization of this compound Derivatives
Computational methods are indispensable tools in modern drug discovery and materials science. nih.govnih.gov The application of in silico techniques can significantly accelerate the design and optimization of this compound derivatives. nih.gov
| Computational Method | Application in this compound Research | Key Findings/Potential |
| 2D-QSAR Modeling | Investigating and designing new pyridazine-derived small molecules with strong inhibitory activity against targets in Alzheimer's disease. nih.gov | Can help in optimizing pharmacokinetic properties and enhancing structural stability. nih.gov |
| Molecular Docking | Predicting the binding modes of pyridazine derivatives to their biological targets, such as COX-2 and FGFR. nih.govnih.gov | Confirmed the preferential binding of derivatives to the active site of cyclooxygenase, similar to meloxicam. nih.gov |
| Molecular Dynamics Simulations | Assessing the dynamic stability of pyridazine derivatives within protein binding sites. nih.gov | Can enhance the understanding of ligand-protein interactions and guide the design of more potent inhibitors. nih.gov |
| ADMET Property Analysis | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of novel pyridazine derivatives. nih.gov | Novel derivatives have shown promising oral absorption (96%) and no significant preliminary toxicity. nih.gov |
Future work should leverage these computational tools to build predictive models for biological activity and material properties, enabling the rational design of new compounds with desired characteristics.
Development of this compound-Based Materials with Tuned Optoelectronic Properties
Beyond their biological applications, pyridazine-containing compounds have potential in the field of materials science. The electron-deficient nature of the pyridazine ring makes it a suitable component for organic electronic materials. Research on related thieno[3,4-b]pyrazines has shown that the incorporation of such moieties can lead to materials with interesting optoelectronic properties. researchgate.net
Future research should explore the synthesis and characterization of this compound-based polymers and small molecules for applications in:
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pyridazine derivatives could be exploited to create new emissive materials with specific colors and efficiencies.
Organic Photovoltaics (OPVs): The incorporation of this compound units into donor-acceptor copolymers could lead to materials with improved charge transport and power conversion efficiencies.
Sensors: The ability of the diamino-substituted pyridazine core to interact with analytes through hydrogen bonding or coordination could be harnessed for the development of chemical sensors.
By systematically tuning the molecular structure, it is possible to modulate the frontier molecular orbital energy levels, absorption and emission spectra, and charge carrier mobility of these materials, paving the way for their use in a variety of optoelectronic devices. researchgate.net
Q & A
Q. What are the established synthetic methodologies for preparing Pyridazine-3,4-diamine derivatives?
this compound derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. Key methods include:
- Reflux with aqueous conditions : Pyridazine derivatives can be synthesized by refluxing precursors in water overnight, followed by reactions in DMF with potassium carbonate at 5°C for 3 hours .
- Condensation with formamide : Pyrazolo[3,4-c]pyridazine derivatives are synthesized by condensing 3-amino-pyridazine intermediates with formamide under controlled conditions .
- Base-mediated reactions : Optimization of bases (e.g., pyridine) and low-temperature conditions (5°C) enhances regioselectivity in heterocyclic ring formation .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H-NMR in DMSO-d₆ : Used to confirm substitution patterns and hydrogen bonding. For example, aromatic protons in pyridazine derivatives show distinct shifts between δ 7.0–8.5 ppm, while amine protons appear downfield (δ 8.5–9.5 ppm) due to deshielding .
- Microanalytical data : Combustion analysis (C, H, N) validates molecular formulas, with typical deviations <0.4% for research-grade purity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns, essential for novel derivatives .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yields of N-substituted this compound derivatives?
- Temperature control : Reactions at 5°C minimize side products (e.g., dimerization) in Appel salt-mediated syntheses, as shown in studies with pyridinamines .
- Base selection : Pyridine or potassium carbonate enhances nucleophilicity of amine groups, critical for regioselective N-substitution .
- Reaction time : Short durations (1–3 hours) prevent decomposition of sensitive intermediates, such as dithiazolylidene derivatives .
Q. How can researchers reconcile contradictory data on this compound reactivity in heterocyclic ring formation?
Discrepancies in reactivity (e.g., regioselectivity in pyrazolo-pyridazine synthesis) often arise from:
- Substituent effects : Electron-withdrawing groups on the pyridazine ring alter nucleophilic attack sites. For example, 3-amino groups direct cyclization to the 4-position .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize charged intermediates, favoring specific pathways over others .
- Validation via control experiments : Systematic variation of reagents (e.g., acetic anhydride vs. benzoyl chloride) identifies dominant mechanisms .
Q. What strategies are employed to design this compound derivatives for enzyme modulation?
- Structure-activity relationship (SAR) studies : Fluorophenyl substitutions (e.g., 6-(4-fluorophenyl)pyridazin-3-amine) enhance binding to hydrophobic enzyme pockets, as shown in kinase inhibition assays .
- Bioisosteric replacement : Replacing pyridazine with pyrimidine rings maintains hydrogen-bonding capacity while altering pharmacokinetic properties .
- Computational docking : Molecular modeling predicts interactions with target enzymes (e.g., proteasome or kinase active sites), guiding synthetic prioritization .
Methodological Considerations
Q. How should researchers troubleshoot low yields in pyridazine heterocycle synthesis?
- Purification techniques : Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials .
- In situ monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) tracks reaction progress and identifies byproducts .
- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation in condensation reactions .
Q. What experimental designs are recommended for analyzing substituent effects on pyridazine derivative stability?
- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds, correlating with electron-donating/withdrawing substituents.
- pH-dependent stability assays : Incubate derivatives in buffered solutions (pH 2–12) and monitor degradation via HPLC .
- Comparative crystallography : Single-crystal X-ray diffraction reveals how substituents (e.g., chloro, fluoro) influence packing and stability .
Q. Tables for Key Data
| Synthetic Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Reflux in H₂O | 12 hours, 100°C | 60–75% | |
| K₂CO₃/DMF at 5°C | 3 hours, stirring | 70–85% | |
| Formamide condensation | 4 hours, reflux in EtOH | 55–65% |
| Spectroscopic Data | Typical Shifts/Patterns | Application |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 7.2–8.5 ppm (aromatic), δ 8.5–9.5 ppm (NH₂) | Structural confirmation |
| HRMS | Exact mass ± 0.001 Da | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
